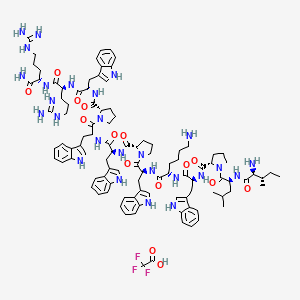

Biotin-H10 (trifluoroacetate salt)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Biotina-H10 (sal de trifluoroacetato): es una forma biotinilada del péptido de unión al gradiente anterior 2, H10. Este compuesto se utiliza principalmente en la investigación científica, particularmente en los campos de la bioquímica y la biología molecular. Es conocido por su alta afinidad de unión a proteínas específicas, lo que lo convierte en una herramienta valiosa en varios ensayos y procedimientos experimentales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Biotina-H10 (sal de trifluoroacetato) implica la biotinilación del péptido de unión al gradiente anterior 2, H10. Este proceso normalmente incluye los siguientes pasos:

Síntesis de péptidos: El péptido H10 se sintetiza utilizando técnicas de síntesis de péptidos en fase sólida.

Biotinilación: El péptido sintetizado se biotinila luego utilizando reactivos de biotinilación en condiciones de reacción específicas para asegurar un alto rendimiento y pureza.

Purificación: El péptido biotinilado se purifica mediante técnicas cromatográficas para eliminar cualquier impureza y obtener el producto deseado

Métodos de producción industrial: En un entorno industrial, la producción de Biotina-H10 (sal de trifluoroacetato) sigue pasos similares pero a mayor escala. Se utilizan sintetizadores de péptidos automatizados y sistemas de cromatografía líquida de alto rendimiento para garantizar la consistencia y la eficiencia en la producción .

Análisis De Reacciones Químicas

Tipos de reacciones: Biotina-H10 (sal de trifluoroacetato) puede sufrir diversas reacciones químicas, entre ellas:

Oxidación: El compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales dentro del compuesto.

Sustitución: Pueden ocurrir reacciones de sustitución, donde átomos o grupos específicos dentro del compuesto se reemplazan por otros

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se pueden emplear varios reactivos, dependiendo de la sustitución deseada, en condiciones controladas

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir péptidos biotinilados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

Biotina-H10 (sal de trifluoroacetato) tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Bioquímica: Utilizado en ensayos inmunoenzimáticos (ELISA) y ensayos de co-inmunoprecipitación para evaluar los niveles e interacciones de proteínas.

Biología molecular: Empleado en estudios que involucran interacciones proteína-proteína y vías de transducción de señales.

Medicina: Investigado por su posible papel en la investigación del cáncer, particularmente en la evaluación de los niveles de gradiente anterior 2 en las células cancerosas.

Industria: Utilizado en el desarrollo de herramientas de diagnóstico y agentes terapéuticos .

Mecanismo De Acción

El mecanismo de acción de Biotina-H10 (sal de trifluoroacetato) implica su unión de alta afinidad a proteínas específicas, particularmente la proteína del gradiente anterior 2. Esta unión facilita la detección y cuantificación de la proteína diana en varios ensayos. La porción de biotina permite fuertes interacciones con la estreptavidina o la avidina, lo que permite la captura y el análisis eficientes de la proteína diana .

Comparación Con Compuestos Similares

Compuestos similares:

Biotina-PEG-tiol: Un compuesto biotinilado con un enlace de polietilenglicol, utilizado para aplicaciones similares en bioquímica y biología molecular.

Tripeptido-1 biotinilo: Un péptido biotinilado utilizado en aplicaciones cosméticas y terapéuticas.

Biotinil-NH-PEG3-C3-amido-C3-COOH: Otro compuesto biotinilado con un enlace de polietilenglicol, utilizado en diversas aplicaciones de investigación

Unicidad: Biotina-H10 (sal de trifluoroacetato) es única debido a su unión específica a la proteína del gradiente anterior 2, lo que la hace particularmente valiosa en la investigación del cáncer y las aplicaciones de diagnóstico. Su forma de sal de trifluoroacetato mejora su solubilidad y estabilidad, contribuyendo aún más a su eficacia en varios ensayos .

Propiedades

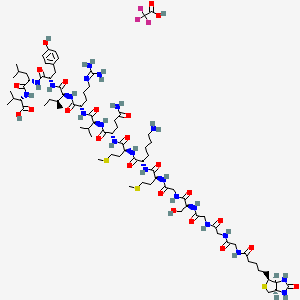

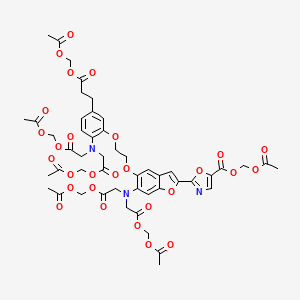

Fórmula molecular |

C81H133F3N22O23S3 |

|---|---|

Peso molecular |

1936.3 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-6-aminohexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C79H132N22O21S3.C2HF3O2/c1-11-44(8)65(76(119)96-53(34-45-21-23-46(103)24-22-45)73(116)95-52(33-41(2)3)74(117)99-64(43(6)7)77(120)121)100-71(114)48(18-16-30-84-78(82)83)94-75(118)63(42(4)5)98-72(115)49(25-26-57(81)104)92-70(113)51(28-32-124-10)93-68(111)47(17-14-15-29-80)91-69(112)50(27-31-123-9)89-62(109)38-88-67(110)54(39-102)90-61(108)37-87-60(107)36-86-59(106)35-85-58(105)20-13-12-19-56-66-55(40-125-56)97-79(122)101-66;3-2(4,5)1(6)7/h21-24,41-44,47-56,63-66,102-103H,11-20,25-40,80H2,1-10H3,(H2,81,104)(H,85,105)(H,86,106)(H,87,107)(H,88,110)(H,89,109)(H,90,108)(H,91,112)(H,92,113)(H,93,111)(H,94,118)(H,95,116)(H,96,119)(H,98,115)(H,99,117)(H,100,114)(H,120,121)(H4,82,83,84)(H2,97,101,122);(H,6,7)/t44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,63-,64-,65-,66-;/m0./s1 |

Clave InChI |

WXHGKFNHXHRSIK-YRDPEORLSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3.C(=O)(C(F)(F)F)O |

SMILES canónico |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)CCCCC2C3C(CS2)NC(=O)N3.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]iminobenzamide](/img/structure/B10829734.png)

![2-(Octyldisulfanyl)ethyl 3-[3-[3-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate](/img/structure/B10829778.png)

![(2S)-2-amino-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10829808.png)

![2-(decyldisulfanyl)ethyl 3-[[3-[2-(decyldisulfanyl)ethoxy]-3-oxopropyl]-[2-(1H-indol-3-yl)ethyl]amino]propanoate](/img/structure/B10829820.png)